
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloro group and a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole typically involves the reaction of 4-chloro-1H-pyrazole with tetrahydrofuran derivatives. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the cyclization of 1,4- or 1,5-diols to form tetrahydrofuran rings . The reaction is carried out at room temperature, providing high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of antidepressant molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro group and the tetrahydrofuran moiety can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1H-pyrazole: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
1-(Tetrahydrofuran-3-yl)-1H-pyrazole:
Uniqueness
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is unique due to the presence of both the chloro group and the tetrahydrofuran moiety. This combination enhances its reactivity and broadens its range of applications in various fields.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
4-chloro-1-(oxolan-3-yl)pyrazole |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2 |
Clave InChI |
CQGFYUCDTZFQOQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1N2C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13904571.png)
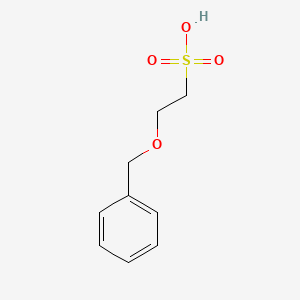
![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
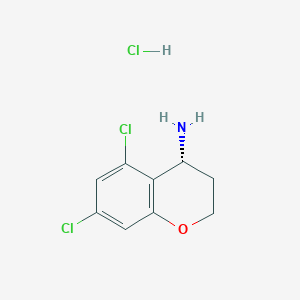
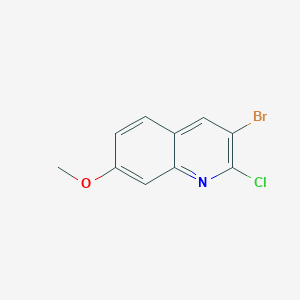
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13904591.png)


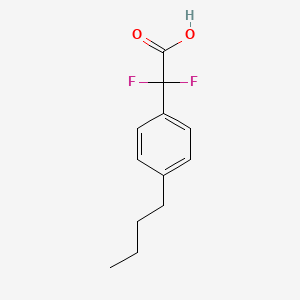
![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
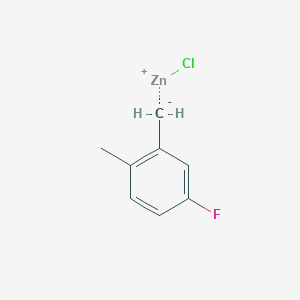

![2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside](/img/structure/B13904647.png)

